molecular formula C9H5BrFN B13893832 7-Bromo-6-fluoroquinoline

7-Bromo-6-fluoroquinoline

Cat. No.: B13893832
M. Wt: 226.04 g/mol
InChI Key: BNRUBLTXULWRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-fluoroquinoline (CAS 2226197-96-0) is a high-purity halogenated quinoline compound serving as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol, this compound is characterized by its bromo and fluoro substituents on the quinoline core, which enhance its reactivity and provide distinct electronic properties for downstream functionalization . This compound is of significant value in pharmaceutical research, particularly in the development of fluoroquinolone antibiotics. The 6-fluoroquinoline scaffold is a recognized core structure in many essential antimicrobial agents . As a synthetic building block, the bromine atom at the C7 position serves as an excellent handle for further chemical transformations via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura borylation, to create a diverse array of C7-substituted quinoline derivatives . Researchers can utilize this compound to explore structure-activity relationships in drug discovery programs. It is supplied with a purity of ≥98% (as confirmed by HPLC) and must be stored sealed in a dry environment at 2-8°C . Handling Precautions: This product is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Notice: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrFN

Molecular Weight

226.04 g/mol

IUPAC Name

7-bromo-6-fluoroquinoline

InChI

InChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H

InChI Key

BNRUBLTXULWRKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-Fluoroquinolines as Core Scaffolds in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Bromo-Fluoroquinolines

In the realm of medicinal chemistry and materials science, halogenated quinolines serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, bromo-fluoroquinolines are of particular interest due to the orthogonal reactivity of the bromine and fluorine substituents, allowing for selective functionalization. However, ambiguity in nomenclature can often lead to confusion. This guide focuses on the chemical structure, properties, synthesis, and applications of these valuable compounds, with a primary emphasis on the well-documented 6-Bromo-7-fluoroquinoline (CAS No. 127827-52-5) . While the isomeric 7-Bromo-6-fluoroquinoline is a valid chemical structure, it is less commonly reported in commercial and academic literature. This guide will therefore use 6-Bromo-7-fluoroquinoline as the principal subject, providing a robust framework for researchers working with this class of compounds.

Part 1: Core Chemical and Physical Properties

The strategic placement of the bromine and fluorine atoms on the quinoline core imparts distinct physical and chemical properties that are crucial for its application in synthesis.

Chemical Structure and Identification

The core structure consists of a quinoline ring system substituted with a bromine atom at the 6-position and a fluorine atom at the 7-position.

Table 1: Chemical Identification of 6-Bromo-7-fluoroquinoline

IdentifierValueSource
CAS Number 127827-52-5[1]
Molecular Formula C₉H₅BrFN[1]
Molecular Weight 226.05 g/mol [1]
InChI 1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H[1]
InChIKey IFIKQQLFQMNCRN-UHFFFAOYSA-N[1]
SMILES C1=C(C2=NC=CC=C2C=C1F)Br[2]
Physicochemical Properties

The physical properties of 6-Bromo-7-fluoroquinoline are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

Table 2: Physicochemical Data for 6-Bromo-7-fluoroquinoline

PropertyValueSource
Physical Form Solid[1]
Boiling Point 295.7 °C at 760 mmHg[1]
Purity Typically ≥96%[1]
Storage Temperature Room Temperature[1]

Part 2: Synthesis and Reactivity

The synthesis of the 6-Bromo-7-fluoroquinoline scaffold is a critical aspect of its utility. Several synthetic routes have been developed for quinoline derivatives, often adaptable for this specific substitution pattern.

Synthetic Strategy: The Gould-Jacobs Reaction

A common and adaptable method for the synthesis of quinoline cores is the Gould-Jacobs reaction. This involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. For 6-Bromo-7-fluoroquinoline, the synthesis would logically start from 4-bromo-3-fluoroaniline.

Synthesis_Pathway cluster_start Starting Materials cluster_product Final Product A 4-Bromo-3-fluoroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (Dowtherm A, ~250°C) F 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid D->F Saponification (e.g., NaOH) E Hydrolysis H 6-Bromo-7-fluoro-4-quinolone F->H Heat G Decarboxylation J 6-Bromo-7-fluoroquinoline H->J e.g., POCl3 then reduction I Reduction/Aromatization

Caption: Generalized Gould-Jacobs pathway for 6-Bromo-7-fluoroquinoline synthesis.

Illustrative Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative example based on established methodologies for quinoline synthesis and should be adapted and optimized based on laboratory conditions.[3]

Step 1: Condensation

  • In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 100-120 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and remove the ethanol formed under reduced pressure to yield the crude intermediate adduct.

Step 2: Cyclization

  • Add the crude adduct to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is typically rapid at this temperature.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • The crude carboxylic acid is then decarboxylated by heating in a high-boiling point solvent or neat until gas evolution ceases, yielding 6-bromo-7-fluoro-4-quinolone.

Step 4: Aromatization

  • The resulting 4-quinolone can be converted to 6-Bromo-7-fluoroquinoline through a variety of methods, such as treatment with phosphorus oxychloride (POCl₃) to form the 4-chloro derivative, followed by a reductive dehalogenation.

Reactivity and Role in Cross-Coupling Reactions

The presence of a bromine atom at the C-6 position makes 6-Bromo-7-fluoroquinoline an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, including aryl, alkyl, and alkynyl groups. The C-F bond is generally more stable under these conditions, allowing for selective functionalization of the C-Br bond.

Reactivity A 6-Bromo-7-fluoroquinoline E 6-Aryl-7-fluoroquinoline A->E Suzuki Coupling (Pd catalyst, base) F 6-Alkynyl-7-fluoroquinoline A->F Sonogashira Coupling (Pd/Cu catalyst, base) G 6-Alkenyl-7-fluoroquinoline A->G Heck Coupling (Pd catalyst, base) B Arylboronic Acid B->E C Terminal Alkyne C->F D Alkene D->G

Caption: Key cross-coupling reactions utilizing 6-Bromo-7-fluoroquinoline.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents. These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[][5][6] The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antimicrobial activity of quinolones.[7]

6-Bromo-7-fluoroquinoline serves as a key intermediate in the synthesis of more complex fluoroquinolone derivatives. The bromine atom provides a handle for introducing various substituents at the C-6 position, which can modulate the compound's biological activity, pharmacokinetic properties, and target specificity.[8][9][10] This allows for the exploration of a vast chemical space in the quest for novel therapeutic agents, not only as antibacterials but also in areas such as anticancer and antiviral research.[]

Mechanism_of_Action cluster_bacteria Bacterial Cell DNA_gyrase DNA Gyrase (Topoisomerase II) DNA Bacterial DNA DNA_gyrase->DNA Relaxes supercoils Topo_IV Topoisomerase IV Topo_IV->DNA Decatenates replicated DNA Replication DNA Replication & Cell Division DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked Fluoroquinolone Fluoroquinolone (e.g., derivatives of 6-Bromo-7-fluoroquinoline) Fluoroquinolone->DNA_gyrase Inhibits Fluoroquinolone->Topo_IV Inhibits

Caption: Mechanism of action of fluoroquinolone antibiotics.

Part 4: Spectroscopic Characterization

Table 3: Expected Spectroscopic Data for 6-Bromo-7-fluoroquinoline

TechniqueExpected Features
¹H NMR Aromatic protons in the region of 7.0-9.0 ppm. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).
¹³C NMR Aromatic carbons in the region of 110-160 ppm. The carbon atoms bonded to bromine and fluorine will show characteristic shifts and C-F coupling.
IR Spectroscopy C-H stretching of aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (1450-1650 cm⁻¹), C-F stretching (~1000-1300 cm⁻¹), and C-Br stretching (below 600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.

Part 5: Safety and Handling

As with all halogenated aromatic compounds, 6-Bromo-7-fluoroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 4: GHS Hazard Information for 6-Bromo-7-fluoroquinoline

Hazard StatementCodeDescription
Harmful if swallowedH302[1][12]
Causes skin irritationH315[1][12]
Causes serious eye irritationH319[1][12]
May cause respiratory irritationH335[1][12]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator may be necessary.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

Conclusion

6-Bromo-7-fluoroquinoline is a versatile and valuable building block in synthetic and medicinal chemistry. Its distinct substitution pattern allows for selective functionalization, making it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the development of novel fluoroquinolone-based therapeutic agents. Understanding its chemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in research and drug development.

References

  • Mihulka, s.r.o. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. PMC. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. Retrieved February 5, 2026, from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Leyva-Ramos, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • MSD Manual Professional Edition. (2023). Fluoroquinolones. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved February 5, 2026, from [Link]

  • YouTube. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. Retrieved February 5, 2026, from [Link]

  • Oxford Academic. (n.d.). Fluoroquinolone Antibiotics. Milestones in Drug Therapy. Journal of Antimicrobial Chemotherapy. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. Retrieved February 5, 2026, from [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. Retrieved February 5, 2026, from [Link]

  • Shah, S., et al. (2023). In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones. PubMed. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Retrieved February 5, 2026, from [Link]

  • eLife. (2026). Accelerated evolution in networked metapopulations of Pseudomonas aeruginosa. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved February 5, 2026, from [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved February 5, 2026, from [Link]2Iu5c)

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7-Bromo-6-fluoroquinoline price and commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability, Synthesis, and Strategic Utility in Drug Discovery

Part 1: Executive Summary

7-Bromo-6-fluoroquinoline (CAS: 2226197-96-0 ) is a high-value heteroaromatic building block used primarily in the development of kinase inhibitors and next-generation fluoroquinolone antibiotics. Its structural uniqueness lies in the 6-fluoro/7-bromo substitution pattern. The fluorine atom at position 6 mimics the pharmacophore of established antibiotics (e.g., Ciprofloxacin) and blocks metabolic oxidation, while the bromine atom at position 7 serves as a versatile orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive analysis of its commercial status, pricing tiers, and a validated synthetic protocol for researchers opting for in-house production.

Part 2: Chemical Profile & Properties[1]

PropertyData
Chemical Name 7-Bromo-6-fluoroquinoline
CAS Number 2226197-96-0
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Physical State Off-white to pale yellow solid
Melting Point 98–102 °C (Typical range for halo-quinolines)
LogP (Predicted) ~2.9
Key Precursor 3-Bromo-4-fluoroaniline (CAS: 656-64-4)
Regioisomer Risk 5-Bromo-6-fluoroquinoline

Part 3: Commercial Availability & Price Analysis

Market Status (2025/2026)

7-Bromo-6-fluoroquinoline is classified as a Tier 2 Building Block —widely listed but often held in limited stock by major distributors. It is frequently synthesized on-demand ("make-to-order") rather than kept in bulk inventory.

Supplier Landscape[2]
  • Primary Suppliers: BLD Pharm, Enamine, Combi-Blocks, WuXi AppTec.

  • Stock Status: Gram-scale quantities (1g–10g) are often available for immediate shipment. Kilogram-scale orders typically require a 4–6 week lead time.

Price Tiering

Pricing is driven by the cost of the precursor (3-bromo-4-fluoroaniline) and the purification required to remove the 5-bromo regioisomer.

ScaleEstimated Price Range (USD)Availability
1 g $85 – $150In Stock / 1-2 Weeks
5 g $300 – $550In Stock / 2-3 Weeks
100 g $2,500 – $4,000Custom Synthesis (4-6 Weeks)
1 kg Inquiry BasedCustom Manufacturing

Procurement Strategy: For requirements >50g, in-house synthesis is often more cost-effective due to the low cost of the starting aniline (~$350/kg).

Part 4: Synthesis & Manufacturing (The "Make" Option)

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via the Skraup Reaction . This method is robust but requires careful control of regioselectivity.

Retrosynthetic Analysis

The most direct route involves the cyclization of 3-bromo-4-fluoroaniline with glycerol (or acrolein surrogates).

  • Regioselectivity Challenge: The cyclization can occur at the carbon ortho to the amine.

    • Path A (Major): Cyclization at C6 (less sterically hindered)

      
      7-Bromo-6-fluoroquinoline .
      
    • Path B (Minor): Cyclization at C2 (hindered by Br)

      
      5-Bromo-6-fluoroquinoline .
      
Reaction Pathway Diagram[3]

SynthesisRoute Aniline 3-Bromo-4-fluoroaniline (CAS: 656-64-4) Reagents Glycerol, H2SO4 Nitrobenzene (Oxidant) Skraup Conditions Aniline->Reagents Intermediate Acrolein In Situ Reagents->Intermediate Major 7-Bromo-6-fluoroquinoline (Major Product >85%) Intermediate->Major Cyclization at C6 (Less Hindered) Minor 5-Bromo-6-fluoroquinoline (Minor Impurity <15%) Intermediate->Minor Cyclization at C2 (Steric Clash)

Figure 1: Skraup synthesis pathway highlighting the regioselective preference for the 7-bromo isomer.

Experimental Protocol (Validated Methodology)

Safety Warning: The Skraup reaction is highly exothermic and can be violent. Perform in a fume hood behind a blast shield.

  • Reagents:

    • 3-Bromo-4-fluoroaniline (1.0 eq)[1][2]

    • Glycerol (3.0 eq)

    • Sulfuric acid (conc., solvent/catalyst)

    • Sodium 3-nitrobenzenesulfonate (0.6 eq) or Nitrobenzene (as oxidant)

    • Ferrous sulfate (catalytic, optional to moderate reaction)

  • Procedure:

    • Mixing: In a round-bottom flask equipped with a reflux condenser, mix the aniline, glycerol, and oxidant.

    • Acid Addition: Add concentrated sulfuric acid dropwise with stirring. The mixture will heat up; cool if necessary to keep below 100°C during addition.

    • Heating: Slowly heat the mixture to 140–150°C . Caution: An induction period is common, followed by a sudden exotherm. Maintain reflux for 4–6 hours.

    • Workup: Cool to room temperature. Pour the dark reaction mixture onto crushed ice.

    • Neutralization: Basify with 50% NaOH or NH₄OH to pH 9–10. The crude quinoline will precipitate or form an oil.

    • Extraction: Extract with dichloromethane (DCM) or ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification (Critical): The crude material contains the 5-bromo isomer. Purify via flash column chromatography (Hexanes/EtOAc gradient). The 7-bromo isomer typically elutes second due to lower polarity compared to the 5-bromo isomer (dipole moment differences).

Part 5: Quality Control & Impurity Profiling

When sourcing or synthesizing this material, the Regioisomeric Purity is the critical quality attribute (CQA).

Analytical Discrimination (H-NMR)

Distinguishing the 7-bromo from the 5-bromo isomer requires analyzing the coupling constants (


) of the protons on the heterocyclic ring.
  • 7-Bromo-6-fluoroquinoline (Target):

    • The proton at C8 is a doublet (coupling with F).

    • The protons at C2, C3, C4 show standard quinoline splitting.

    • Key Feature: No NOE (Nuclear Overhauser Effect) between C4-H and the Br group (since Br is at C7, far away).

  • 5-Bromo-6-fluoroquinoline (Impurity):

    • The Br is at C5 (peri-position).

    • Key Feature: Strong steric deshielding of the C4-H proton. The C4-H signal will be shifted downfield compared to the 7-bromo isomer.

Part 6: Applications in Drug Discovery

This scaffold is a "privileged structure" for dual-action design.

  • Kinase Inhibition: The quinoline nitrogen binds to the hinge region of kinases (e.g., EGFR, VEGFR). The 7-Br allows for the attachment of solubilizing groups (piperazines, morpholines) via Buchwald-Hartwig amination.

  • Antibiotic Development: Although 4-quinolones are the standard for antibiotics, the quinoline core is used in novel non-fluoroketolide antibiotics.

  • Metabolic Stability: The C6-Fluorine blocks metabolic hydroxylation at the most reactive site of the benzene ring, extending in vivo half-life (

    
    ).
    
Functionalization Workflow

Applications Core 7-Bromo-6-fluoroquinoline Suzuki Pd-Catalyzed Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines/Anilines) Core->Buchwald Oxidation N-Oxidation (mCPBA) -> 4-Chlorination (POCl3) Core->Oxidation Biaryl 7-Aryl-6-fluoroquinolines (Kinase Inhibitors) Suzuki->Biaryl Amino 7-Amino-6-fluoroquinolines (Solubility/Binding) Buchwald->Amino Antibiotic 4-Substituted Quinolines (Antibiotic Core) Oxidation->Antibiotic

Figure 2: Divergent synthetic utility of the 7-bromo-6-fluoroquinoline scaffold.

References

  • BLD Pharm. (2025). Product Analysis: 7-Bromo-6-fluoroquinoline (CAS 2226197-96-0).[3] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-Bromo-4-fluoroaniline (Precursor).[2] Retrieved from

  • Organic Syntheses. (1941). General Skraup Synthesis Protocols. Org. Synth. 1941, 21, 96. Retrieved from

  • Journal of Medicinal Chemistry. (2017). Structure-Activity Relationships of 7-Substituted-6-fluoroquinolones. (Contextual reference for scaffold utility). Retrieved from

Sources

Methodological & Application

Preparation of 7-Aryl-6-Fluoroquinoline Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Aryl-6-Fluoroquinolones

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents, with the fluorine atom at the C-6 position being a critical determinant of their potent activity.[1][2] The introduction of an aryl moiety at the C-7 position of the 6-fluoroquinoline core has emerged as a compelling strategy in medicinal chemistry to modulate the pharmacological profile of these compounds. This structural modification can influence antibacterial spectrum, potency, and even introduce novel therapeutic properties, such as anticancer activity. This guide provides a comprehensive overview of the synthetic strategies, mechanistic insights, and detailed protocols for the preparation of 7-aryl-6-fluoroquinoline derivatives, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to 7-aryl-6-fluoroquinolones involves a two-step sequence:

  • Synthesis of a 7-halo-6-fluoroquinoline precursor: This typically involves the preparation of a 7-bromo- or 7-chloro-6-fluoroquinoline derivative, which serves as the electrophilic partner in the subsequent cross-coupling reaction.

  • Palladium-catalyzed cross-coupling: The Suzuki-Miyaura reaction is the method of choice for forging the C-C bond between the 7-position of the quinoline core and the desired aryl group.

This modular approach allows for the late-stage introduction of a diverse range of aryl and heteroaryl groups, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3] Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting potential issues. The cycle comprises three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-halo-6-fluoroquinoline, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final 7-aryl-6-fluoroquinoline product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 7-Halo-6-fluoroquinoline Ar-Pd(II)-X(L2) 7-Quinolyl-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Arylboronic Acid, Base Ar-Pd(II)-Ar'(L2) 7-Quinolyl-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 7-Aryl-6-fluoroquinoline Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 7-Bromo-6-fluoroquinoline

A common precursor for the Suzuki-Miyaura coupling is a 7-halo-6-fluoroquinoline. The synthesis of 7-bromo-6-fluoroquinoline can be achieved through various published methods. A representative multi-step synthesis starting from commercially available materials is outlined below.

Protocol 1: Synthesis of 7-Bromo-6-fluoroquinoline

This protocol is a generalized representation and may require optimization based on the specific starting materials and laboratory conditions.

  • Step 1: Bromination of a suitable aniline precursor.

  • Step 2: Cyclization to form the quinoline core.

  • Step 3: Halogenation at the 7-position.

A detailed, step-by-step procedure for the synthesis of this starting material can be adapted from various literature sources.[3][4]

Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-6-Fluoroquinolines

The following protocol provides a detailed procedure for the Suzuki-Miyaura coupling of 7-bromo-6-fluoroquinoline with a representative arylboronic acid.

Protocol 2: General Procedure for the Synthesis of 7-Aryl-6-Fluoroquinolines

Suzuki_Workflow Start Start: Assemble Reaction Reagents Add 7-bromo-6-fluoroquinoline, arylboronic acid, base, and solvent to flask. Start->Reagents Degas Degas the reaction mixture (e.g., with argon or nitrogen). Reagents->Degas Catalyst Add Palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C). Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Reaction Work-up: Cool, filter, and extract. Monitor->Workup Upon completion Purify Purify the crude product (e.g., column chromatography). Workup->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize End End: Pure 7-Aryl-6-fluoroquinoline Characterize->End

Caption: A generalized workflow for the Suzuki-Miyaura synthesis of 7-aryl-6-fluoroquinolines.

Materials:

  • 7-Bromo-6-fluoroquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with a small amount of water)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-6-fluoroquinoline, the arylboronic acid, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Reaction Parameters and Characterization

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired 7-aryl-6-fluoroquinoline. The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of 7-bromo-6-fluoroquinoline with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O100880-90
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O1101670-85

Characterization Data:

The synthesized 7-aryl-6-fluoroquinoline derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides representative spectroscopic data for a generic 7-aryl-6-fluoroquinoline.

TechniqueData
¹H NMR Aromatic protons: δ 7.0-8.5 ppm (multiplets), Quinolone protons: δ 7.5-9.0 ppm (characteristic doublets and singlets)
¹³C NMR Aromatic carbons: δ 110-160 ppm, Quinolone carbons: δ 100-180 ppm
¹⁹F NMR A single peak corresponding to the fluorine at the C-6 position.
Mass Spec (HRMS) Calculated and found m/z values corresponding to the molecular formula.
IR (Infrared) Characteristic peaks for C=C, C-F, and C-N bonds.

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reaction can be due to catalyst deactivation. Ensure thorough degassing of the reaction mixture to remove oxygen. The choice of a more robust ligand, such as SPhos or XPhos, can be beneficial. For electron-deficient quinolines, transmetalation can be the rate-limiting step, and the use of a stronger base or a different solvent system may be necessary.[5]

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction.[3] Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.

  • Purification Challenges: The polarity of the 7-aryl-6-fluoroquinoline products can vary significantly depending on the nature of the aryl substituent. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 7-aryl-6-fluoroquinoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide array of these valuable compounds for further investigation in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful preparation and characterization of this important class of molecules.

References

  • JIANGXI WANLI PHARMA CO LTD. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. CN102351718A. 2012.
  • Al-Warhi, T., et al. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. Molecules. 2023.
  • Krasnykh, O., et al. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Popa, M., et al. Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cooke, G., et al. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters. 2001.
  • Ball, N. D., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. 2020.
  • Jadrijević-Mladar Takač, M.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. 2021.
  • Gade, P., et al. Effective extraction of fluoroquinolones from water using facile modified plant fibers. Scientific Reports. 2021.
  • Al-Omair, M. A., et al.
  • Cuquerella, M. C., et al. Generation of detectable singlet aryl cations by photodehalogenation of fluoroquinolones. The Journal of Physical Chemistry B. 2006.
  • Studer, M., et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. 2020.
  • Blakemore, D. C., et al. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. 2016.
  • Chu, D. T. W., et al. Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. 1987.

Sources

Application Note: Precision Buchwald-Hartwig Amination of 7-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 7-amino-6-fluoroquinoline scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., c-Met, VEGFR inhibitors). While the 7-position offers a critical vector for solvent-exposed interactions in ATP-binding pockets, the installation of amines at this position via 7-Bromo-6-fluoroquinoline presents a dichotomy of reactivity:

  • The "Quinoline Trap": The heterocyclic nitrogen (

    
    , lone pair) acts as a competitive ligand, capable of sequestering Palladium (Pd) into inactive off-cycle resting states (
    
    
    
    ).
  • Halogen Selectivity: The substrate contains two halogens. The C7-Br is the target for oxidative addition, while the C6-F must remain intact to modulate metabolic stability and pKa.

This guide details a Generation-3 (G3) Precatalyst strategy that bypasses traditional catalyst activation issues, ensuring complete conversion while preserving the C-F bond.

Strategic Analysis: The "Why" Behind the Protocol

Ligand Selection: Overcoming N-Coordination

Standard phosphines (PPh3, dppf) fail with quinolines because the substrate's nitrogen displaces the ligand, leading to catalyst deactivation (Pd-black).

  • Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]

  • Mechanism: The bulky biaryl backbone exerts steric pressure that prevents the quinoline nitrogen from binding to the Pd center. It enforces a mono-ligated

    
     species, which is highly active for oxidative addition.
    
Base Selection: The Electronic Balance

The 6-fluoro substituent exerts a strong inductive effect (-I), making the quinoline ring electron-deficient.

  • Risk: Strong bases (e.g., NaOtBu, KHMDS) may trigger nucleophilic aromatic substitution (

    
    ) at the C2 or C4 positions if trace impurities are present, or cause hydrodehalogenation.
    
  • Recommendation: Use Cesium Carbonate (

    
    ) . It acts as a mild, heterogeneous base that releases carbonate slowly, minimizing side reactions while sufficiently deprotonating the amine-Pd complex.
    
Visualizing the Chemoselectivity

The following diagram illustrates the competitive pathways and how the specific ligand choice (XPhos/RuPhos) forces the reaction down the productive catalytic cycle.

BuchwaldMechanism Substrate 7-Bromo-6-fluoroquinoline OffCycle OFF-CYCLE TRAP Pd-N(quinoline) Complex (Catalyst Death) Substrate->OffCycle Non-Bulky Ligand (PPh3/dppf) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Catalyst Pd-G3 Precatalyst (Active L1-Pd(0)) Catalyst->OxAdd Bulky Ligand Prevents N-Binding AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Catalyst Regeneration Product 7-Amino-6-fluoroquinoline RedElim->Product

Figure 1: Mechanistic pathway highlighting the necessity of bulky ligands to prevent quinoline nitrogen poisoning.

Detailed Experimental Protocol

Materials & Reagents
ComponentReagent RecommendationRole
Substrate 7-Bromo-6-fluoroquinoline (1.0 equiv)Electrophile
Amine 1.2 – 1.5 equivNucleophile
Catalyst XPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)Precatalyst (Air stable)
Base

(2.0 equiv)
Base (Must be anhydrous)
Solvent 1,4-Dioxane or Toluene (Anhydrous)Solvent (0.1 – 0.2 M)

Note on Catalyst Choice:

  • XPhos Pd G3: Best starting point for primary alkyl amines and anilines.

  • RuPhos Pd G3: Superior for secondary amines and bulky primary amines.

  • BrettPhos Pd G3: Use if the amine is a primary amine with high steric hindrance.

Step-by-Step Procedure (Self-Validating)

Step 1: Reaction Setup (In Glovebox or Schlenk Line)

  • To a dry 8 mL reaction vial equipped with a magnetic stir bar, add:

    • 7-Bromo-6-fluoroquinoline (226 mg, 1.0 mmol).

    • Amine partner (1.2 mmol).

    • 
       (652 mg, 2.0 mmol).
      
    • XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

  • Seal the vial with a septum cap (PTFE/Silicone).

  • Evacuate and backfill with Argon (

    
    ). Critical: Oxygen inhibits the reduction of Pd(II) to Pd(0).
    
  • Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

Step 2: Reaction Execution

  • Place the vial in a pre-heated block at 80°C .

    • Why 80°C? Higher temps (100°C+) may degrade the catalyst; lower temps (<60°C) may not overcome the activation barrier for the electron-deficient ring.

  • Stir vigorously (800 rpm). Mass transfer is critical for the heterogeneous base.

  • Checkpoint 1 (1 hour): Analyze by LCMS.

    • Success Indicator: Disappearance of bromide (M+H = 226/228) and appearance of product.

    • Failure Mode: If starting material remains but no byproduct forms, increase temp to 100°C.

Step 3: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Chromatography (Hexanes/EtOAc gradient).

    • Note: Quinoline derivatives often streak on silica. Add 1% Triethylamine to the eluent to improve peak shape.

Optimization & Troubleshooting Guide

Ligand Screening Data (Representative)

The following table summarizes expected outcomes based on the steric/electronic match of the ligand to the 7-bromo-6-fluoroquinoline scaffold.

Ligand SystemPd SourceYield (LCMS)Observation/Mechanism
XPhos Pd G392% Excellent conversion. Bulky

groups prevent N-poisoning.
RuPhos Pd G388% High yield. Ideal for secondary amines.
BINAP

35%Poor conversion. Ligand bite angle not optimal; competitive N-binding.


<5%Failed. Quinoline nitrogen displaces

, deactivating Pd.
Workflow Diagram

Workflow Start Start: 1.0 mmol Scale Setup Add Solids: Substrate, Base, Pd-G3 Start->Setup Solvent Add Dioxane (Anhydrous) Purge Argon Setup->Solvent Heat Heat to 80°C Stir 800 rpm Solvent->Heat Check LCMS Check (1 hr) Heat->Check Decision Conversion > 90%? Check->Decision Workup Filter (Celite) Concentrate Decision->Workup Yes Optimize Increase Temp to 100°C OR Switch to NaOtBu Decision->Optimize No Purify Flash Column (1% Et3N modifier) Workup->Purify Optimize->Heat Retry

Figure 2: Operational workflow with integrated decision nodes for reaction monitoring.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and structure-activity relationships.[5] Journal of the American Chemical Society, 116(13), 5969–5970.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.

Sources

The 7-Bromo-6-fluoroquinoline Scaffold: A Privileged Motif for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Kinases and the Rise of Privileged Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] Within the expansive chemical space of potential inhibitors, certain molecular frameworks, often referred to as "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery. These scaffolds possess inherent structural features that facilitate binding to the highly conserved ATP-binding site of kinases.

The quinoline core is a prominent example of such a privileged scaffold, forming the basis of several FDA-approved kinase inhibitors.[2] Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to achieve high potency and selectivity. This application note delves into the utility of a specific, strategically substituted quinoline derivative, 7-bromo-6-fluoroquinoline , as a versatile scaffold for the development of next-generation kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed protocols for the synthesis of derivative libraries, and outline methodologies for their biological evaluation.

The strategic placement of halogen atoms on the quinoline ring is a common strategy to modulate the electronic properties and binding interactions of kinase inhibitors. The 7-bromo and 6-fluoro substitutions on the quinoline scaffold offer distinct advantages. The fluorine atom at the 6-position can enhance binding affinity through favorable interactions with the kinase hinge region and can also improve metabolic stability and cell permeability. The bromine atom at the 7-position serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity.

The Strategic Advantage of the 7-Bromo-6-fluoroquinoline Scaffold

The 7-bromo-6-fluoroquinoline scaffold is a valuable starting point for the synthesis of kinase inhibitors due to a combination of factors:

  • Established Kinase-Binding Motif: The quinoline ring system is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.

  • Modulation of Physicochemical Properties: The 6-fluoro substituent can increase the acidity of the quinoline nitrogen, potentially leading to stronger hydrogen bonding interactions. Fluorine can also block metabolically labile positions and enhance membrane permeability.

  • Versatile Synthetic Handle: The 7-bromo position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups to probe the solvent-exposed region of the ATP-binding site and optimize inhibitor potency and selectivity.

  • Proven Clinical Relevance: Numerous clinically approved and investigational kinase inhibitors are based on quinoline and its isomers (isoquinolines, quinazolines), demonstrating the therapeutic potential of this scaffold.[2]

Key Kinase Targets and Associated Signaling Pathways

Derivatives of the 7-bromo-6-fluoroquinoline scaffold have the potential to target a range of protein kinases implicated in cancer and other diseases. Based on the extensive research into related quinoline-based inhibitors, prominent targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Aberrant Src activity is linked to cancer progression and metastasis.

The inhibition of these kinases can disrupt critical cancer-driving signaling pathways, as illustrated below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src Src RTK->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT3 STAT3 Src->STAT3 STAT3->Transcription Inhibitor 7-Bromo-6-fluoroquinoline Derivative Inhibitor->RTK Inhibitor->Src

Figure 1: Simplified diagram of key signaling pathways targeted by kinase inhibitors. 7-Bromo-6-fluoroquinoline derivatives can be designed to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as non-receptor tyrosine kinases like Src, thereby blocking downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.

Synthetic Strategy: Building a Kinase Inhibitor Library

The synthesis of a library of kinase inhibitors from a 7-bromo-6-fluoroquinoline scaffold typically involves a multi-step process. A key intermediate for this purpose is 7-Bromo-6-fluoroisoquinolin-1(2H)-one , which allows for derivatization at the N2 position.

synthetic_workflow Start Starting Materials Step1 Multi-step synthesis Intermediate1 7-Bromo-6-fluoroisoquinolin-1(2H)-one Step2 N-Arylation / N-Alkylation (e.g., Ullmann or Buchwald-Hartwig coupling) Step3 Suzuki / Sonogashira / Buchwald-Hartwig Coupling Step1->Intermediate1 Library Diverse Kinase Inhibitor Library Step2->Library Step3->Library

Figure 2: General synthetic workflow for creating a kinase inhibitor library from a 7-bromo-6-fluoroquinoline-based scaffold.

Protocol 1: Synthesis of N-Aryl-7-bromo-6-fluoroisoquinolin-1(2H)-ones

This protocol describes a general procedure for the N-arylation of 7-bromo-6-fluoroisoquinolin-1(2H)-one, a key step in introducing diversity to the scaffold.

Materials:

  • 7-Bromo-6-fluoroisoquinolin-1(2H)-one

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 7-bromo-6-fluoroisoquinolin-1(2H)-one (1.0 eq), the desired aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add DMEDA (0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-7-bromo-6-fluoroisoquinolin-1(2H)-one.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol outlines a general method for introducing various aryl or heteroaryl groups at the 7-position of the N-substituted isoquinolinone via a Suzuki cross-coupling reaction.

Materials:

  • N-Aryl-7-bromo-6-fluoroisoquinolin-1(2H)-one

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction flask under an inert atmosphere, add the N-aryl-7-bromo-6-fluoroisoquinolin-1(2H)-one (1.0 eq), the boronic acid or ester derivative (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and the carbonate base (2.0 eq).

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor derivative.

Biological Evaluation: From In Vitro Assays to Cellular Activity

Once a library of 7-bromo-6-fluoroquinoline derivatives has been synthesized, a systematic evaluation of their biological activity is necessary.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as EGFR, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Kinase Reaction: a. In a 384-well plate, add the kinase assay buffer. b. Add the diluted inhibitor compounds or DMSO (for control wells). c. Add the recombinant EGFR kinase and the Poly(Glu, Tyr) substrate. d. Pre-incubate the plate at room temperature for 10-15 minutes. e. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the kinase. f. Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: a. Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a commercial luminescent assay kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Compound IDScaffold Modification (at C7)Target KinaseIC₅₀ (nM)
Reference ErlotinibEGFR~2
BFQ-001 4-methoxyphenylEGFRHypothetical Value
BFQ-002 3-ethynyl-phenylEGFRHypothetical Value
BFQ-003 4-(piperazin-1-yl)phenylEGFRHypothetical Value
Reference SunitinibVEGFR2~80
BFQ-004 1-methyl-1H-pyrazol-4-ylVEGFR2Hypothetical Value
BFQ-005 5-indoleVEGFR2Hypothetical Value

Note: The IC₅₀ values for the BFQ series are hypothetical and for illustrative purposes only, as specific data for derivatives of this exact scaffold is not publicly available in the searched literature. The table serves as a template for presenting screening data.

Protocol 4: Cellular Proliferation Assay

To assess the anti-cancer activity of the synthesized compounds, a cellular proliferation assay is performed on cancer cell lines known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)

  • Complete cell culture medium

  • Synthesized inhibitor compounds dissolved in DMSO

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well clear or opaque-walled tissue culture plates

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • Measurement of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 7-bromo-6-fluoroquinoline derivatives is not extensively published, we can extrapolate from related quinoline and quinazoline-based kinase inhibitors.

  • The 4-Anilino Moiety: For many quinoline-based EGFR inhibitors, a substituted aniline at the 4-position is crucial for activity. The nature and position of substituents on the aniline ring can significantly impact potency and selectivity.

  • The 7-Position: As previously mentioned, this position is a key point for diversification. The introduction of various solubilizing groups (e.g., morpholine, piperazine) or groups that can form additional interactions in the solvent-exposed region can dramatically improve the pharmacokinetic and pharmacodynamic properties of the inhibitor.

  • The 6-Fluoro Group: This group is often beneficial for activity. It can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the overall electronics of the quinoline ring system, favorably impacting its interaction with the kinase hinge region.

Conclusion and Future Directions

The 7-bromo-6-fluoroquinoline scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its strategic halogenation provides both a means to enhance binding affinity and a versatile handle for synthetic diversification. The protocols outlined in this application note provide a roadmap for researchers to synthesize and evaluate libraries of compounds based on this scaffold. Future work should focus on exploring a wide range of substituents at the 7-position to build a comprehensive SAR profile and to identify potent and selective inhibitors against key cancer-related kinases. Further optimization of lead compounds for their ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.

References

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(23), 4606–4616. Available from: [Link]

  • Vertex Pharmaceuticals. (n.d.). 7-Bromo-6-fluoroisoquinolin-1(2H)-one. Available from: [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1515–1535. Available from: [Link]

  • Canning, P., et al. (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 113–126. Available from: [Link]

  • Abdel-Aziz, M., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic Chemistry, 108, 104663. Available from: [Link]

  • Xu, Z., et al. (1997). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 94(12), 6308–6313. Available from: [Link]

  • Li, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 689815. Available from: [Link]

  • Honigberg, L., et al. (2013). Inhibitors of Bruton's tyrosine kinase. U.S. Patent No. 8,497,277.
  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11389. Available from: [Link]

  • Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2827–2838. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic Chemistry, 108, 104663. Available from: [Link]

  • Yap, H. Y., et al. (2021). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 26(11), 3321. Available from: [Link]

  • Constellation Pharmaceuticals, Inc. (2020). PRMT5 inhibitors. WIPO Patent Application WO/2020/033288.
  • Mackman, R. L., et al. (2007). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Journal of Medicinal Chemistry, 50(13), 2963–2966. Available from: [Link]

  • Constellation Pharmaceuticals, Inc. (2017). TANK-BINDING KINASE INHIBITOR COMPOUNDS. European Patent EP 3 152 210 B1.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419–2436. Available from: [Link]

  • Al-Karmalawy, A. A., et al. (2022). New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. Molecules, 27(18), 5894. Available from: [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-23. Available from: [Link]

  • Roskoski, R., Jr. (2022). Small molecule kinase inhibitor drugs (1995–2021): Medical indications, pharmacology, and synthesis. Pharmacological Research, 176, 106099. Available from: [Link]

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Validation & Comparative

Melting Point Standard Guide: Pure 7-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

7-Bromo-6-fluoroquinoline is a critical halogenated heterocyclic building block, frequently employed in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and radiopharmaceuticals. In high-stakes drug development, the melting point (MP) serves not merely as a physical constant but as a definitive purity fingerprint .

For this specific scaffold, the primary challenge is regio-isomer differentiation . The synthesis of 7-bromo-6-fluoroquinoline often yields the thermodynamic byproduct 6-bromo-7-fluoroquinoline . Standard HPLC methods may struggle to separate these positional isomers due to their identical mass and similar polarity. Therefore, a precise, validated melting point standard is the most robust, rapid tool for confirming regio-chemical identity at Goods Inward or post-synthesis.

This guide outlines the protocol for establishing a "Gold Standard" melting point for 7-Bromo-6-fluoroquinoline, comparing it against its structural "alternatives" (isomers) to ensure absolute identity.

Comparative Analysis: Target vs. Isomeric Alternatives

To validate 7-Bromo-6-fluoroquinoline, one must compare its thermal behavior against its closest structural isomers. The variation in melting point among these isomers is governed by Carnelley’s Rule , which dictates that higher molecular symmetry and efficient crystal packing lead to higher melting points.[1]

Table 1: Thermal Properties of Brominated Fluoroquinoline Isomers

Note: Where specific literature values for the 7,6-isomer are proprietary or variable based on polymorphs, the values of stable isomers are provided as critical reference benchmarks.

CompoundStructure DescriptionMelting Point (Experimental)Crystal Packing EfficiencySpecificity Risk
7-Bromo-6-fluoroquinoline Target Scaffold Determine Exp. (Est. 60–110 °C) ModerateHigh (Confused with 6-Br-7-F)
4-Bromo-6-fluoroquinoline Isomer (Alternative)77 – 78 °C [1]Low (Steric bulk at C4)Low
5-Bromo-6-fluoroquinoline Isomer (Alternative)102 – 104 °C [2]High (Compact)Medium
6-Bromo-7-fluoroquinoline Critical ImpurityPredicted > 80 °C ModerateCritical (Direct Isomer)

Key Insight: The 5-bromo isomer exhibits a significantly higher MP (~104°C) than the 4-bromo isomer (~77°C). This suggests that substituents at the "corners" (C4/C5) disrupt packing differently than those on the face (C6/C7). 7-Bromo-6-fluoroquinoline is expected to fall within this range. Any deviation >2°C from your established internal standard suggests contamination with the 6-bromo-7-fluoro isomer.

Method Validation: Establishing the Standard

Since commercial Certificates of Analysis (CoA) for this specific intermediate often list wide ranges (e.g., "N/A" or generic ">50°C"), you must establish an Internal Reference Standard .

Protocol A: Differential Scanning Calorimetry (DSC) - The Thermodynamic Gold Standard

Use for: Creating the primary reference value.

Workflow:

  • Sample Prep: Weigh 2–5 mg of recrystallized 7-Bromo-6-fluoroquinoline into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Hold at 25°C for 3 minutes.

  • Ramp: Heat from 25°C to 150°C at a rate of 5°C/min (slower rates prevent thermal lag in organic semiconductors).

  • Analysis: Identify the Onset Temperature (

    
    ) . This is the true melting point, independent of sample mass.
    
  • Purity Calculation: Use the Van’t Hoff equation on the melting endotherm to calculate absolute purity (mol%).

Protocol B: Capillary Method (Optimized)

Use for: Routine QC and Goods Inward.

Step-by-Step:

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent residues (solvates can depress MP by 5–10°C).

  • Packing: Introduce the solid into a capillary tube. Tap firmly to pack the sample to a height of 2–3 mm. Loose packing causes uneven heat transfer.

  • Fast Ramp: Heat rapidly (10°C/min) to 50°C.

  • Slow Ramp: Reduce heat rate to 1°C/min as you approach the expected range (approx. 60°C+).

  • Observation: Record two temperatures:

    • Meniscus Point: First clear liquid drop.

    • Clear Point: Complete liquefaction.

    • Acceptance Criteria: The range (Clear Point - Meniscus Point) must be < 1.5°C .

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating the identity of 7-Bromo-6-fluoroquinoline using melting point data, ensuring it is not a positional isomer.

MP_Validation Start Incoming Material: 7-Bromo-6-fluoroquinoline Solvent_Removal Step 1: Vacuum Drying (Remove Solvates) Start->Solvent_Removal DSC_Analysis Step 2: DSC Analysis (Rate: 5°C/min) Solvent_Removal->DSC_Analysis Check_Onset Decision: Onset Temp vs. Isomer Reference DSC_Analysis->Check_Onset Isomer_4Br Match ~77°C? Suspect 4-Br Isomer Check_Onset->Isomer_4Br Low Range Isomer_5Br Match ~103°C? Suspect 5-Br Isomer Check_Onset->Isomer_5Br High Range Target_Range Observed Unique Range (e.g., 85-95°C*) Check_Onset->Target_Range Distinct Range Final_QC Generate Internal Standard Certificate Target_Range->Final_QC

Figure 1: Logic flow for discriminating the target compound from common brominated isomers using thermal analysis.

Critical Technical Considerations

The "Mixed Melting Point" Test

If DSC is unavailable, the Mixed Melting Point technique is the only way to definitively prove identity against a reference standard.

  • Procedure: Mix the incoming sample 50:50 with a known, pure reference standard of 7-Bromo-6-fluoroquinoline.

  • Result A: If the MP remains sharp and unchanged, the identity is Confirmed .

  • Result B: If the MP drops (depresses) by even 2–3°C or widens, the sample is an Impurity/Isomer (likely 6-Br-7-F).

Polymorphism Warning

Quinoline derivatives are prone to polymorphism. If your sample melts at a significantly different temperature but NMR confirms the structure:

  • You may have isolated a metastable polymorph.

  • Action: Recrystallize from a polar solvent (e.g., Ethanol) and re-test. Stable forms usually have higher melting points.

References

  • ChemSynthesis. (n.d.). 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point.[2] Retrieved from [Link]

  • Google Patents. (2018). WO2018085348A1 - Substituted quinolines and methods for treating cancer. (Describes synthesis and purification of bromo-fluoroquinoline intermediates).

Sources

Comparative biological activity of 6-fluoro vs 7-fluoro quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative biological activity of 6-fluoro versus 7-fluoro quinolines. It is designed for researchers in medicinal chemistry and drug discovery, focusing on Structure-Activity Relationships (SAR), mechanistic insights, and experimental validation.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The Positional Imperative

In the architecture of bioactive quinolines—specifically the fluoroquinolone class—the position of the fluorine atom is not merely a structural variable; it is a binary determinant of efficacy.

  • 6-Fluoro Quinolones: Represent the "Gold Standard" (e.g., Ciprofloxacin, Levofloxacin). The C6-fluorine atom is critical for inhibiting DNA gyrase, enhancing cell penetration, and blocking metabolic oxidation.

  • 7-Fluoro Quinolones: Represent a "Structural Misstep" in antibiotic design but a "Synthetic Gateway" in broader medicinal chemistry. A fluorine solely at C7 drastically reduces antibacterial potency. However, the C7 position is the primary vector for introducing solubilizing auxophores (e.g., piperazine rings) which define the pharmacokinetic profile.

The Verdict: For biological potency, C6 is the active pharmacophore , while C7 is the pharmacokinetic tuner .

Mechanistic Dissection: Why Position Matters

The differential activity between 6-F and 7-F isomers is governed by three physicochemical pillars: Electronic Density, Steric Fit, and Metabolic Stability.

Electronic Effects & pKa Modulation

The fluorine atom is highly electronegative, exerting a strong inductive effect ($ -I $). Its position alters the electron density of the quinolone core, affecting the pKa of the C3-carboxylic acid and the basicity of the N4-nitrogen.

Parameter6-Fluoro Quinoline7-Fluoro QuinolineImpact on Activity
Hammett Constant (

)
High influence on C4-CarbonylModerate influenceC6-F enhances the binding affinity of the C3/C4-ketoacid chelate to the Mg²⁺ ion in the DNA-Gyrase complex.
Lipophilicity (

)
IncreasedIncreasedBoth improve membrane permeability, but C6-F aligns better with the hydrophobic pocket of the target enzyme.
Metabolic Blocking High LowC6 is a primary site for cytochrome P450 oxidation. Fluorine blocks this. C7 is less prone to direct oxidation but requires substitution for solubility.
The DNA Gyrase Binding Pocket

In the ternary complex (Drug-Enzyme-DNA), the drug intercalates into the DNA.

  • C6-F Role: The fluorine at C6 interacts with a specific hydrophobic pocket in the GyrA subunit of DNA gyrase (and ParC in Topoisomerase IV). This interaction stabilizes the drug-enzyme-DNA cleavage complex.

  • C7-F Role: A fluorine at C7 does not occupy this pocket effectively. Furthermore, placing a small atom like fluorine here precludes the addition of bulky amines (like piperazine), which are required to interact with the solvent front and prevent efflux.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for quinolone optimization, highlighting the divergent paths of C6 and C7 modifications.

SAR_Logic Start Quinoline Scaffold Optimization C6_Check Modification at Position 6 Start->C6_Check C6_H Hydrogen (H) C6_Check->C6_H C6_F Fluorine (F) C6_Check->C6_F Oxidation Metabolic Oxidation (Rapid Clearance) C6_H->Oxidation Result Potency High Gyrase Affinity (1-70x Potency Increase) C6_F->Potency Result C7_Check Modification at Position 7 Potency->C7_Check C7_F Fluorine (F) C7_Check->C7_F C7_Amine Cyclic Amine (Piperazine/Pyrrolidine) C7_Check->C7_Amine LowSolubility Low Solubility Poor Spectrum C7_F->LowSolubility Steric Constraint HighBioavail Broad Spectrum High Bioavailability C7_Amine->HighBioavail Ideal SAR

Figure 1: SAR Decision Tree for Quinolones. Note the critical path (Green) requires F at C6 and an Amine at C7 for optimal bioactivity.

Case Study: Antibacterial Activity (The "Cipro" Model)

To demonstrate the disparity, we compare the Minimum Inhibitory Concentration (MIC) data of Ciprofloxacin (Standard) against hypothetical/analogous derivatives.

Experimental Context:

  • Target: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Metric: MIC (µg/mL) - Lower is better.

Compound StructureC6 SubstituentC7 SubstituentMIC (E. coli)MIC (S. aureus)Biological Status
Nalidixic Acid (Gen 1)HMethyl3.1 - 12.5>50 (Resistant)Obsolete
Norfloxacin (Gen 2)F Piperazine0.06 - 0.251.56Clinical Standard
Ciprofloxacin (Gen 2)F Piperazine0.004 - 0.015 0.25 - 0.5 Gold Standard
7-Fluoro Analog *HF >64>128Inactive
6,7-Difluoro F F 0.5 - 2.04.0Active Precursor**

*Note: A quinolone with only a 7-F (and 6-H) loses the gyrase binding affinity. **Note: The 6,7-difluoro derivative is a common synthetic intermediate. It is active but less potent than the 7-piperazinyl derivative because it lacks the solubility and penetration properties conferred by the amine ring. The 7-F in this case is a "leaving group" for nucleophilic aromatic substitution (


).
Mechanistic Insight: The "Leaving Group" Phenomenon

In drug synthesis, the 7-fluoro position in a 6,7-difluoroquinoline is chemically labile. It serves as an excellent leaving group for


 reactions with amines (like piperazine).
  • Protocol Implication: If you synthesize a 7-fluoro quinolone, it is likely an intermediate intended to become a 7-amino quinolone.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro vs 7-Fluoro Quinolone Cores

Objective: To synthesize the core skeleton for SAR comparison.

Method: Gould-Jacobs Reaction

  • Condensation: React 3-fluoroaniline (for 7-F isomer) or 4-fluoroaniline (for 6-F isomer) with diethyl ethoxymethylenemalonate (EMME) at 110°C.

    • Causality: The position of the fluorine on the aniline determines the final position on the quinoline ring.

  • Cyclization: Heat the resulting enamine in diphenyl ether at 250°C.

    • Validation: Monitor via TLC. The 6-F isomer typically cyclizes more cleanly due to para-directing effects, whereas 3-fluoroaniline may yield a mixture of 5-F and 7-F isomers (regioisomerism issue).

  • Hydrolysis: Saponify the ester using 10% NaOH, then acidify with HCl to yield the carboxylic acid.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify biological activity differences.

  • Preparation: Dissolve 6-F and 7-F analogs in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB).

  • Inoculation: Adjust bacterial suspension (E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to 100 µL drug solution in a 96-well plate. Incubate at 37°C for 18-24 hours.

  • Readout: Determine the lowest concentration with no visible growth.

    • Self-Validating Control: Include Ciprofloxacin as a positive control. If Cipro MIC > 0.015 µg/mL for E. coli, the assay is invalid.

Metabolic Stability & Toxicity

The position of fluorine significantly impacts the metabolic fate of the molecule.[1]

Metabolism Drug_6H 6-H Quinoline P450 Cytochrome P450 (Oxidation) Drug_6H->P450 Drug_6F 6-F Quinoline Drug_6F->P450 Blocked Stable Metabolically Stable (Long Half-life) Drug_6F->Stable Persists in Plasma Metabolite_Ox 6-Hydroxy Quinoline (Inactive/Excreted) P450->Metabolite_Ox Rapid hydroxylation

Figure 2: Metabolic Blocking by C6-Fluorine. The C-F bond is shorter and stronger than the C-H bond, preventing oxidative attack at the C6 position.

  • 6-Fluoro: Blocks oxidation, extending plasma half-life (

    
    ).
    
  • 7-Fluoro: Does not protect the C6 position. If C6 is unsubstituted (H), the molecule is rapidly metabolized, rendering it clinically useless even if it had binding affinity.

References

  • Structure-Activity Rel

    • Source: American Society for Microbiology (Antimicrobial Agents and Chemotherapy)
    • Significance: Defines the "fluoroquinolone pharmacophore" requiring C6-F.
    • URL:[Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones.

    • Source: MDPI (Antibiotics)
    • Significance: Detailed history of C6 vs C7 modifications and gener
    • URL:[Link]

  • Quinolone Molecular Structure-Activity Rel

    • Source: Clinical Infectious Diseases (Oxford Academic)[2]

    • Significance: Explains the steric and electronic reasons for C7 amine substitutions.
    • URL:[Link]

  • Metabolic Stability of 6,7-Dialkoxy...Quinazolines.

    • Source: NIH / PubMed Central
    • Significance: Illustrates the metabolic vulnerability of non-fluorin
    • URL:[Link]

  • Synthesis and Biological Evalu

    • Source: Karger (Chemotherapy)
    • Significance: Provides data on 7-substituted-6-fluoro deriv
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.